molecular formula C18H16ClNO4 B5093194 4-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

4-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B5093194
M. Wt: 345.8 g/mol
InChI Key: GEJAFHMDABUOIY-UHFFFAOYSA-N
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Description

4-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorobenzamide moiety attached to a 2,3-dihydro-1,4-benzodioxin ring system, which is further substituted with a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves a multi-step process. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-chlorobenzoyl chloride in the presence of a base such as sodium carbonate in an aqueous medium. This reaction yields the intermediate 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide. The intermediate is then further reacted with propanoyl chloride in the presence of a base like lithium hydride in N,N-dimethylformamide (DMF) to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The benzodioxin ring system can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products may include derivatives with different substituents replacing the chloro group.

    Oxidation: Oxidized products may include quinones or other oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced products may include alcohols or other reduced derivatives.

    Hydrolysis: Hydrolysis products include the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 4-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes such as cholinesterase, which is involved in the breakdown of neurotransmitters. This inhibition can enhance neurotransmitter levels, potentially improving cognitive function in neurological disorders . The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential bacterial processes .

Comparison with Similar Compounds

4-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can be compared with other benzamide derivatives and compounds containing the benzodioxin ring system:

Properties

IUPAC Name

4-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-2-15(21)13-9-16-17(24-8-7-23-16)10-14(13)20-18(22)11-3-5-12(19)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJAFHMDABUOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)Cl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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